1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane

Descripción general

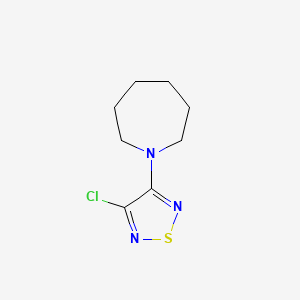

Descripción

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane is a chemical compound with the molecular formula C8H12ClN3S and a molecular weight of 217.72 g/mol This compound is characterized by the presence of a thiadiazole ring substituted with a chlorine atom and an azepane ring

Métodos De Preparación

The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane involves several steps. One common synthetic route includes the reaction of 4-chloro-1,2,5-thiadiazole with azepane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The azepane ring can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparación Con Compuestos Similares

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane can be compared with other thiadiazole derivatives, such as:

3,4-Dichloro-1,2,5-thiadiazole: This compound has two chlorine atoms on the thiadiazole ring and exhibits different reactivity and biological activities.

2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine: This derivative has a pyridine ring instead of an azepane ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of both the thiadiazole and azepane rings, making it a versatile compound for various research applications.

Actividad Biológica

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications in various fields, including medicine and material science.

Chemical Structure and Properties

The molecular structure of this compound features a thiadiazole ring which is known for its ability to interact with biological macromolecules. The presence of the chlorine atom enhances the compound's reactivity and potential for biological interaction. Its general formula can be represented as:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The thiadiazole moiety can inhibit specific enzymes by binding to their active sites or allosteric sites. This inhibition can lead to altered metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways involved in various physiological processes.

- Cell Membrane Permeability : Its structure allows it to cross cellular membranes effectively, enhancing its ability to target intracellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungal strains. The exact mechanism involves disruption of microbial cell membranes and interference with metabolic functions.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of PARP1 Activity : Similar compounds have shown efficacy in inhibiting poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased DNA damage and cell death .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | PARP Inhibition |

| Olaparib | 57.3 | PARP Inhibition |

Other Biological Activities

Additional studies suggest potential activities in:

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Preliminary data indicate possible neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy against various bacterial strains. The compound showed significant inhibition at concentrations as low as 10 µg/mL.

- Cancer Cell Line Study : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent increase in CASPASE 3/7 activity, indicating enhanced apoptosis .

- In Silico Analysis : Computational studies demonstrated strong binding affinities to target proteins involved in cancer progression, supporting experimental findings regarding its anticancer potential .

Propiedades

IUPAC Name |

3-(azepan-1-yl)-4-chloro-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c9-7-8(11-13-10-7)12-5-3-1-2-4-6-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWGMSUYBQOJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649284 | |

| Record name | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-34-1 | |

| Record name | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)hexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.